molecular formula C6H6ClNO B1601587 2-Chloro-4-methylpyridine 1-oxide CAS No. 52313-61-8

2-Chloro-4-methylpyridine 1-oxide

Cat. No. B1601587
Key on ui cas rn: 52313-61-8
M. Wt: 143.57 g/mol
InChI Key: CTRINZIZOOSLLD-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

A mixture of 2-chloro-4-methyl-pyridine 1-oxide (1.0 g, 7.0 mmol) and phosphorus oxychloride (10 mL) was heated at reflux for 4 h. The volatiles were evaporated and the residue dissolved in ethyl acetate. The solution was washed with ice-water followed by sodium bicarbonate solution. The organic phase was again washed with water, brine solution, dried over anhydrous sodium sulfate and concentrated to obtain a residue which was purified by column chromatography over silica gel (60-120 mesh) using petroleum ether as eluent to afford 2,6-dichloro-4-methyl-pyridine (491 mg, 43%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N+:3]=1[O-].P(Cl)(Cl)([Cl:12])=O>>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:12])[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=[N+](C=CC(=C1)C)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution was washed with ice-water
WASH
Type
WASH
Details
The organic phase was again washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (60-120 mesh)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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